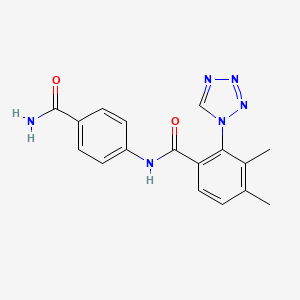

N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Description

N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted aromatic ring, a tetrazole moiety at position 2, and a 4-carbamoylphenyl substituent. Its molecular formula is inferred as C₁₇H₁₆N₆O₂ (molecular weight ≈ 352.36 g/mol). Key structural attributes include:

- Tetrazole ring: A 1H-tetrazol-1-yl group, contributing to hydrogen-bond acceptor capacity (polar surface area ~76.9 Ų based on analogs) .

- 3,4-Dimethyl benzamide: Enhances lipophilicity compared to non-methylated analogs.

This compound’s design balances lipophilicity (predicted logP ~2.5–3.0, higher than non-methylated analogs) and polarity, making it suitable for pharmaceutical applications requiring membrane permeability and aqueous stability.

Properties

Molecular Formula |

C17H16N6O2 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H16N6O2/c1-10-3-8-14(15(11(10)2)23-9-19-21-22-23)17(25)20-13-6-4-12(5-7-13)16(18)24/h3-9H,1-2H3,(H2,18,24)(H,20,25) |

InChI Key |

CVCYRWLLGQKWRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)N3C=NN=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with appropriate acyl chlorides under basic conditions.

Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the benzamide core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds with a similar structural framework exhibit promising anticancer properties. For example, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the aromatic ring can enhance the cytotoxic effects against various cancer cell lines .

Anti-inflammatory Properties:

Compounds containing the tetrazole moiety have been associated with anti-inflammatory effects. N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A case study demonstrated that similar tetrazole derivatives reduced inflammation markers in animal models .

Neuroprotective Effects:

Recent studies suggest that benzamide derivatives can exhibit neuroprotective effects. The presence of the carbamoyl group is believed to play a crucial role in crossing the blood-brain barrier, allowing for potential applications in treating neurodegenerative diseases .

Agricultural Applications

Pest Control:

The compound has shown potential as an agrochemical agent. Research indicates that benzamide derivatives can act as effective pesticides against various agricultural pests. A patent application described the synthesis of similar compounds that demonstrated significant efficacy in controlling pest populations while being environmentally friendly .

Herbicide Development:

The structural features of this compound may be leveraged to develop new herbicides. Studies have shown that compounds with a tetrazole group can inhibit plant growth by disrupting metabolic pathways essential for growth and development .

Material Science

Polymer Synthesis:

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its ability to form strong hydrogen bonds makes it suitable for creating high-performance polymers with enhanced thermal stability and mechanical strength. Research has indicated that incorporating such compounds into polymer matrices can improve their overall properties .

Nanotechnology:

In nanotechnology, this compound can serve as a precursor for nanomaterials. Its functional groups allow for easy modification and attachment to nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(3-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Molecular Formula : C₁₆H₁₃N₅O₂

Molecular Weight : 307.31 g/mol

Key Features :

- Tetrazole at position 4 of benzamide.

- 3-Acetylphenyl substituent (electron-withdrawing acetyl group).

- Physicochemical Properties : logP = 2.02, polar surface area = 76.9 Ų.

Comparison :

- Lipophilicity : The acetyl group in the analog reduces logP compared to the target’s 3,4-dimethyl groups, which likely increase logP.

- Solubility : The target’s carbamoyl group may enhance aqueous solubility relative to the acetylated analog.

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3 in )

Key Features :

- Triazole core (vs. tetrazole in the target).

- Phenylacetyl and ethyl carbamate substituents.

Comparison :

- Heterocycle Reactivity : Triazoles are less acidic (pKa ~8–10) than tetrazoles (pKa ~4–5), affecting ionization and binding under physiological conditions.

- Synthetic Accessibility : The target’s tetrazole may require specialized coupling reagents, whereas triazoles are often synthesized via cycloaddition.

2-(1H-Tetrazol-1-yl)acetic acid (Compound a in )

Key Features :

- Tetrazole linked to acetic acid.

- Simple, non-aromatic structure.

Comparison :

- Bioavailability : The target’s larger structure may reduce renal clearance compared to the smaller analog.

Thiadiazole-Benzamide Derivatives ()

Example : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Key Features :

- Thiadiazole core (vs. tetrazole).

- Piperidine-thioether side chain.

Comparison :

- H-Bonding Capacity : Tetrazoles provide more hydrogen-bond acceptors (4 N atoms) than thiadiazoles (2 N, 1 S), influencing target affinity.

- Metabolic Stability : Thioether groups (as in ) may undergo oxidation, whereas the target’s carbamoyl group is more metabolically inert.

Data Table: Comparative Analysis

Research Findings and Implications

- Solubility vs. Permeability : The target’s carbamoyl group may improve solubility over acetylated analogs (e.g., ), while 3,4-dimethyl groups enhance membrane permeability .

- Synthetic Challenges : Tetrazole incorporation (as in the target) often requires azide-based cyclization, posing safety concerns compared to triazole synthesis .

Biological Activity

N-(4-carbamoylphenyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide, identified by its CAS number 1324089-94-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrazole ring, which is known to enhance biological activity through various mechanisms. The molecular weight of this compound is approximately 336.3 g/mol .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.6 | Inhibition of Bcr-Abl kinase activity |

| HL60 (AML) | 8.2 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (Breast) | 10.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.5 | Inhibition of EGFR signaling pathway |

These results indicate that this compound exhibits potent cytotoxic effects against multiple cancer types, particularly in hematological malignancies.

The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of specific protein kinases, particularly Bcr-Abl and EGFR. The binding affinity and specificity for these targets are crucial for its effectiveness:

- Bcr-Abl Kinase Inhibition : This compound has shown to inhibit the Bcr-Abl fusion protein, which is a hallmark of chronic myeloid leukemia (CML). Inhibition leads to reduced proliferation and increased apoptosis in CML cells .

- EGFR Pathway Modulation : By targeting the EGFR signaling pathway, it disrupts downstream signaling involved in cell survival and proliferation, leading to enhanced antitumor activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the core structure can significantly influence biological activity. For instance:

- Tetrazole Substitution : The presence of the tetrazole ring enhances lipophilicity and bioavailability, which are critical for effective cellular uptake.

- Aromatic Substituents : Variations in the aromatic groups attached to the benzamide moiety can modulate binding affinity to target proteins and alter pharmacokinetic properties.

Case Studies

A notable case study involved a series of analogs derived from this compound. These analogs were tested for their ability to overcome resistance mechanisms in CML cells that had developed resistance to standard therapies like imatinib. Results showed that certain modifications led to enhanced potency against resistant cell lines, suggesting potential for clinical application in resistant cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.